molecular formula C15H11NOS B3037062 2,5-diphenyl-1,3-thiazol-4(5H)-one CAS No. 42093-19-6

2,5-diphenyl-1,3-thiazol-4(5H)-one

Cat. No. B3037062
CAS RN: 42093-19-6
M. Wt: 253.32 g/mol
InChI Key: MBCVXHJHHJKYPL-UHFFFAOYSA-N
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Description

“2,5-Diphenyl-1,3-Thiazol-4-Ol” is a chemical compound with the molecular formula C15H11NOS .


Molecular Structure Analysis

The molecular structure of “2,5-Diphenyl-1,3-Thiazol-4-Ol” is represented by the formula C15H11NOS .

Scientific Research Applications

Fluorescence Enhancement

  • Research indicates that certain derivatives of 2,5-diphenyl-1,3-thiazol-4(5H)-one, particularly those with substituted hydroxy groups, show significantly enhanced fluorescence properties. This enhancement is attributed to the formation of intramolecular hydrogen bonds, with potential applications in dye and pigment industries (Kammel et al., 2016).

Corrosion Inhibition

  • Some derivatives of 2,5-diphenyl-1,3-thiazol-4(5H)-one have been studied as corrosion inhibitors. These compounds show promise in protecting metals like mild steel in acidic environments, which is vital for industrial applications (Bentiss et al., 2007).

Molecular Structure and Docking Studies

  • Comprehensive investigations into the molecular structure, electronic properties, and vibrational spectra of certain derivatives have been conducted. These studies are crucial in understanding the chemical reactivity and potential pharmaceutical applications of these compounds (Shanmugapriya et al., 2022).

Quantum Chemical Analysis for Corrosion Inhibition

  • Quantum chemical parameters and molecular dynamics simulations have been used to predict the corrosion inhibition performances of derivatives of 2,5-diphenyl-1,3-thiazol-4(5H)-one. These theoretical studies complement experimental results, aiding in the development of effective corrosion inhibitors (Kaya et al., 2016).

Optical and Electronic Applications

  • Novel heterocyclic compounds based on 2,5-diphenyl-1,3-thiazol-4(5H)-one have been synthesized and shown to emit blue and green light. These findings are significant for the development of materials for opto-electronic applications (Ramkumar & Kannan, 2015).

Synthesis and Antimicrobial Activity

  • Some derivatives have been synthesized and evaluated for antimicrobial and anti-tubercular activities, showing potential as chemotherapeutic agents (Seelam & Shrivastava, 2016).

Spectroscopic and Voltammetric Behaviors

  • The spectroscopic and voltammetric behaviors of 2,5-diphenylthiazolo[5,4-d]thiazole and its silver(I) complex have been investigated, suggesting potential in electronic and optical applications (Olgun & Gülfen, 2013).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Safety Data Sheets (SDS) of the compound .

properties

IUPAC Name

2,5-diphenyl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NOS/c17-14-13(11-7-3-1-4-8-11)18-15(16-14)12-9-5-2-6-10-12/h1-10,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCVXHJHHJKYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-diphenyl-1,3-thiazol-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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